2-(4-fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the isoxazole ring: This can be achieved through the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 4-fluorophenyl isoxazole.
Formation of the oxadiazole ring: The isoxazole derivative is then reacted with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.
Acetamide formation: Finally, the oxadiazole derivative is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-(4-bromophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-(4-methylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
Uniqueness
2-(4-fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O3/c14-9-3-1-8(2-4-9)7-11(19)16-13-18-17-12(20-13)10-5-6-15-21-10/h1-6H,7H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBGGVNAQQZCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NN=C(O2)C3=CC=NO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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